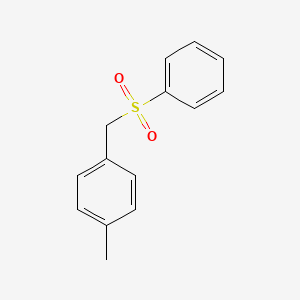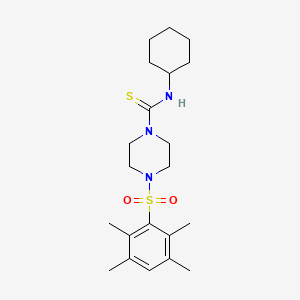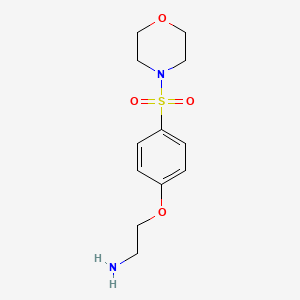
Phenyl(4-methylbenzyl) sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(4-methylbenzyl) sulfone, also known as Dapsone, is a synthetic compound with antibacterial and anti-inflammatory properties. It was first synthesized in 1908 by Ernest Fourneau, a French chemist, and was later used as a treatment for leprosy in the 1940s. Since then, it has been used to treat a variety of bacterial infections, including acne, dermatitis herpetiformis, and malaria.
Mécanisme D'action
The exact mechanism of action of Phenyl(4-methylbenzyl) sulfone is not fully understood. However, it is believed to work by inhibiting the synthesis of dihydrofolic acid, which is essential for bacterial growth. It may also have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Phenyl(4-methylbenzyl) sulfone has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species, which can lead to oxidative stress and inflammation. Additionally, it has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenyl(4-methylbenzyl) sulfone in lab experiments is its broad-spectrum antibacterial activity. It has been shown to be effective against a variety of bacterial species, making it a useful tool for studying bacterial infections. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on Phenyl(4-methylbenzyl) sulfone. One area of interest is its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is interest in developing new formulations of Phenyl(4-methylbenzyl) sulfone that can be used in combination with other drugs to enhance its antibacterial activity. Finally, there is ongoing research into the mechanism of action of Phenyl(4-methylbenzyl) sulfone, which may lead to the development of new drugs with similar properties.
Méthodes De Synthèse
The synthesis of Phenyl(4-methylbenzyl) sulfone involves the reaction of 4-methylbenzenesulfonyl chloride with aniline in the presence of a base, such as sodium hydroxide. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
Phenyl(4-methylbenzyl) sulfone has been extensively studied for its antibacterial and anti-inflammatory properties. It has been shown to inhibit the growth of a variety of bacterial species, including Mycobacterium leprae, Staphylococcus aureus, and Propionibacterium acnes. Additionally, it has been used as a treatment for inflammatory skin conditions, such as dermatitis herpetiformis and acne vulgaris.
Propriétés
IUPAC Name |
1-(benzenesulfonylmethyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-12-7-9-13(10-8-12)11-17(15,16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHANKFHVYWTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonylmethyl)-4-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7468396.png)
![4-[(4-Fluorophenyl)methylamino]benzenesulfonamide](/img/structure/B7468399.png)
![1'-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B7468400.png)
![2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7468407.png)

![1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468422.png)
![17-(3,4-Dimethoxyphenyl)-14-methyl-13-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B7468434.png)
![2-(2-cyanophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7468441.png)



![2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B7468493.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 1H-indole-2-carboxylate](/img/structure/B7468504.png)
![2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)